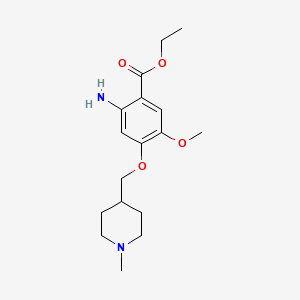

Ethyl 2-amino-5-methoxy-4-((1-methylpiperidin-4-yl)methoxy)benzoate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 2-amino-5-methoxy-4-[(1-methylpiperidin-4-yl)methoxy]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O4/c1-4-22-17(20)13-9-15(21-3)16(10-14(13)18)23-11-12-5-7-19(2)8-6-12/h9-10,12H,4-8,11,18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVBGZCDJLZJQOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1N)OCC2CCN(CC2)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20619239 | |

| Record name | Ethyl 2-amino-5-methoxy-4-[(1-methylpiperidin-4-yl)methoxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

264208-66-4 | |

| Record name | Benzoic acid, 2-amino-5-methoxy-4-[(1-methyl-4-piperidinyl)methoxy]-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=264208-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-amino-5-methoxy-4-[(1-methylpiperidin-4-yl)methoxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Formation of the Benzoate Backbone

The starting material is often a substituted benzoic acid or its ethyl ester derivative. The ethyl ester is prepared by esterification of the corresponding benzoic acid with ethanol under acidic conditions or by direct purchase of ethyl 2-amino-5-methoxy-4-hydroxybenzoate as an intermediate.

Introduction of the Amino and Methoxy Groups

- The amino group at position 2 can be introduced by nitration followed by reduction or by direct amination methods.

- The methoxy group at position 5 is typically introduced via methylation of the corresponding hydroxy group using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

Attachment of the 1-Methylpiperidin-4-yl Methoxy Group

This step involves the substitution of a leaving group (often a hydroxy or halide) at position 4 with the 1-methylpiperidin-4-yl moiety through an ether linkage.

- The 1-methylpiperidin-4-yl group is introduced by reacting the 4-hydroxy intermediate with 1-methylpiperidin-4-yl methanol or a suitable derivative under conditions favoring nucleophilic substitution.

- Alternatively, the 4-position can be activated as a halide (e.g., chloride or bromide), which then undergoes nucleophilic substitution with 1-methylpiperidin-4-yl alcohol or amine.

Representative Synthetic Route (Based on Literature and Patents)

| Step | Reaction Description | Reagents/Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Esterification of 2-amino-5-methoxy-4-hydroxybenzoic acid | Ethanol, acid catalyst (e.g., H2SO4), reflux | High yield; forms ethyl 2-amino-5-methoxy-4-hydroxybenzoate |

| 2 | Activation of 4-hydroxy group to a leaving group (e.g., tosylation) | Tosyl chloride, pyridine, 0–5°C | Facilitates nucleophilic substitution |

| 3 | Nucleophilic substitution with 1-methylpiperidin-4-yl methanol or amine | Base (e.g., K2CO3), solvent (DMF or DMSO), 50–80°C | Moderate to high yield; forms the ether linkage |

| 4 | Purification | Column chromatography or recrystallization | Ensures product purity |

Alternative Methods and Improvements

- Some patents suggest direct coupling of 1-methylpiperidin-4-yl derivatives with halogenated benzoate intermediates using copper-catalyzed amination or etherification to improve yields and selectivity.

- Use of microwave-assisted synthesis has been reported to reduce reaction times and improve efficiency.

- Protecting groups may be employed to prevent side reactions on the amino group during substitution steps.

Analytical Data Supporting Preparation

| Parameter | Data |

|---|---|

| Molecular Formula | C17H26N2O4 |

| Molecular Weight | 322.4 g/mol |

| SMILES | CCOC(=O)C1=CC(=C(C=C1N)OCC2CCN(CC2)C)OC |

| Purity | Typically >95% after purification |

| Characterization Techniques | NMR (1H, 13C), MS (ESI), IR spectroscopy, HPLC |

Summary Table of Preparation Methods

| Method Aspect | Description | Advantages | Limitations |

|---|---|---|---|

| Esterification | Acid-catalyzed reaction of benzoic acid with ethanol | Simple, high yield | Requires removal of water to drive equilibrium |

| Hydroxy Activation | Tosylation or halogenation of 4-hydroxy group | Facilitates substitution | Additional step, requires careful control |

| Nucleophilic Substitution | Reaction with 1-methylpiperidin-4-yl derivatives | Direct attachment of piperidine moiety | Possible side reactions, moderate yields |

| Catalytic Coupling | Copper-catalyzed amination/etherification | Improved selectivity and yield | Requires catalyst optimization |

| Purification | Chromatography or recrystallization | High purity product | Time-consuming |

Research Findings and Notes

- The presence of the amino and methoxy groups influences the reactivity of the aromatic ring, necessitating selective protection or activation strategies.

- The piperidine ring attachment via a methoxy linker is critical for biological activity and requires careful control of reaction conditions to avoid decomposition.

- Patent WO2017191650A1 and related literature provide improved processes focusing on yield optimization and polymorph control, which are relevant for scale-up and pharmaceutical applications.

- The compound’s stability is sensitive to pH and temperature; thus, synthesis and storage conditions must be optimized accordingly.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: Ethyl 2-amino-5-methoxy-4-((1-methylpiperidin-4-yl)methoxy)benzoate can undergo oxidation reactions, particularly at the amino and methoxy groups, using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced at the ester group to form the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The amino group can participate in substitution reactions, forming derivatives with various electrophiles like acyl chlorides or sulfonyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine.

Major Products

Oxidation: Formation of nitro or hydroxyl derivatives.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of amides or sulfonamides.

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Synthesis

The molecular formula of Ethyl 2-amino-5-methoxy-4-((1-methylpiperidin-4-yl)methoxy)benzoate is C₁₇H₂₆N₂O₄, with a molecular weight of approximately 322.40 g/mol. The compound features an ethyl ester, amino group, methoxy groups, and a piperidine moiety, contributing to its complex structure and biological properties.

Synthesis Overview

The synthesis of this compound typically involves several key steps:

- Esterification : The carboxylic acid group of 2-amino-5-methoxybenzoic acid is esterified using ethanol in the presence of a strong acid catalyst (e.g., sulfuric acid).

- Nucleophilic Substitution : The resulting ethyl ester undergoes nucleophilic substitution with 1-methylpiperidine, facilitated by a base such as sodium hydride.

- Methoxylation : Methoxylation introduces additional methoxy groups using methanol and an appropriate catalyst.

This multi-step synthesis can be optimized for yield and purity in industrial settings through continuous flow reactors and automated systems .

Ethyl 2-amino-5-methoxy-4-((1-methylpiperidin-4-yl)methoxy)benzoate exhibits several notable biological activities:

Anticancer Activity

Preliminary studies indicate that this compound may possess significant anticancer properties. It has shown cytotoxic effects in various cancer cell lines, including inducing apoptosis in FaDu hypopharyngeal tumor cells. In some assays, it outperformed the reference drug bleomycin .

Neuroprotective Effects

The compound's structural similarity to known neuroprotective agents suggests potential efficacy in treating neurodegenerative diseases. It has been studied for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with Alzheimer's disease .

Antioxidant Activity

Investigations have also suggested that Ethyl 2-amino-5-methoxy-4-((1-methylpiperidin-4-yl)methoxy)benzoate may exhibit antioxidant properties, potentially reducing oxidative stress in neuronal cells, thereby contributing to its neuroprotective effects .

Case Studies and Research Findings

Several studies have documented the therapeutic potential of Ethyl 2-amino-5-methoxy-4-((1-methylpiperidin-4-yl)methoxy)benzoate:

- Anticancer Studies : Research published in various journals indicates that this compound induces apoptosis in specific cancer cell lines more effectively than conventional treatments .

- Neuroprotection Research : Investigations into its AChE inhibitory effects have shown promise for treating Alzheimer’s disease models in vitro .

- Oxidative Stress Reduction : Studies suggest that the compound's antioxidant properties may play a role in protecting neuronal cells from oxidative damage .

Wirkmechanismus

The mechanism of action of Ethyl 2-amino-5-methoxy-4-((1-methylpiperidin-4-yl)methoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Ethyl 4-(Dimethylamino) Benzoate

- Structure: Features a dimethylamino group at the 4-position.

- Reactivity: Demonstrates high reactivity as a co-initiator in resin polymerization, achieving a higher degree of conversion than 2-(dimethylamino) ethyl methacrylate. This is attributed to the electron-donating dimethylamino group enhancing radical generation .

- Physical Properties : Resins containing this compound exhibit superior mechanical properties compared to those with other amines, likely due to optimized cross-linking efficiency .

- Toxicity : Low acute toxicity, as reported for alkyl benzoates with simple substituents .

Ethyl Benzoate

- Structure: A simple ester lacking amino or methoxy groups.

- Reactivity : Low reactivity in polymerization due to the absence of electron-donating substituents.

- Applications : Widely used as a solvent or fragrance component.

- Toxicity : Moderate toxicity, with ethyl benzoate showing higher safety margins than methyl benzoate .

Structural and Physicochemical Properties

The target compound’s bulky substituents (e.g., the piperidine ring) likely reduce solubility in polar solvents compared to simpler analogs.

Table 1: Key Properties of Selected Benzoate Derivatives

Biologische Aktivität

Ethyl 2-amino-5-methoxy-4-((1-methylpiperidin-4-yl)methoxy)benzoate is a synthetic compound notable for its diverse biological activities and potential applications in medicinal chemistry. Its complex structure, which includes an ethyl ester, amino group, methoxy groups, and a piperidine moiety, contributes to its pharmacological properties. This article explores its biological activity, synthesis, mechanisms of action, and research findings.

Chemical Structure

The molecular formula of Ethyl 2-amino-5-methoxy-4-((1-methylpiperidin-4-yl)methoxy)benzoate is CHNO, with a molecular weight of 322.40 g/mol. The compound's structure can be represented as follows:

Synthesis

The synthesis involves several key steps:

- Esterification : The carboxylic acid group of 2-amino-5-methoxybenzoic acid is esterified using ethanol and a strong acid catalyst.

- Nucleophilic Substitution : The resulting ethyl ester undergoes a nucleophilic substitution with 1-methylpiperidine in the presence of a base such as sodium hydride.

- Methoxylation : Finally, methoxylation introduces additional methoxy groups using methanol and an appropriate catalyst.

Pharmacological Properties

Ethyl 2-amino-5-methoxy-4-((1-methylpiperidin-4-yl)methoxy)benzoate exhibits several notable biological activities:

- Anticancer Activity : Studies indicate that the compound may possess anticancer properties, showing cytotoxic effects in various cancer cell lines. It has been reported to induce apoptosis in FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin in some assays .

- Neuroprotective Effects : The compound's structure resembles known neuroprotective agents. It has been studied for its potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to Alzheimer's disease .

- Antioxidant Activity : Preliminary investigations suggest that it may exhibit antioxidant properties, which could contribute to its neuroprotective effects by reducing oxidative stress in neuronal cells.

The mechanism of action involves interaction with specific biological targets such as enzymes or receptors:

- Enzyme Inhibition : The compound may inhibit AChE and BuChE, leading to increased levels of acetylcholine in synaptic clefts, which can enhance cognitive function.

- Binding Affinity : Its structural features allow it to bind effectively to protein targets, potentially modulating their activity .

Case Studies

Recent studies have highlighted the compound's potential in various therapeutic areas:

- Cancer Therapy : A study demonstrated that derivatives of similar piperidine compounds showed improved cytotoxicity against cancer cells through enhanced binding interactions with target proteins .

- Alzheimer's Disease : Research focused on dual inhibitors targeting AChE and BuChE has shown promising results, indicating that modifications to the piperidine moiety can enhance brain exposure and efficacy against neurodegenerative conditions .

Comparative Analysis

A comparison of Ethyl 2-amino-5-methoxy-4-((1-methylpiperidin-4-yl)methoxy)benzoate with related compounds reveals its unique pharmacological profile:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Methyl 2-amino-5-methoxybenzoate | Lacks piperidine moiety | Limited neuroactive properties |

| Ethyl 2-amino-5-(dimethoxy)benzoate | Contains dimethoxy but no piperidine | Potentially lower activity |

| 1-Methylpiperidine derivatives | Similar piperidine structure | Varies widely in activity |

The presence of both methoxy groups and a piperidine ring distinguishes Ethyl 2-amino-5-methoxy-4-((1-methylpiperidin-4-yl)methoxy)benzoate from these compounds, potentially enhancing its pharmacological profile.

Q & A

Q. Table 1: Comparison of Characterization Techniques

Q. Table 2: Synthetic Optimization Strategies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.